

# Gas-Phase Chemistry of Nitryl Fluoride: A Technical Guide

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## Introduction

**Nitryl fluoride** (FNO<sub>2</sub>), a colorless gas with a pungent odor, is a powerful oxidizing and fluorinating agent.[1][2] Its high reactivity and energetic nature have led to its consideration as a rocket propellant oxidizer, although it has not been used in this capacity.[1][3] In the context of research and development, particularly in fields requiring specialized fluorinating or nitrating agents, a thorough understanding of its gas-phase chemistry is paramount. This guide provides a comprehensive overview of the synthesis, kinetics, and reactivity of **nitryl fluoride** in the gas phase, intended to support laboratory and industrial applications.

**Physical and Chemical Properties** 



| Property                          | Value                      | Reference |
|-----------------------------------|----------------------------|-----------|
| Chemical Formula                  | FNO <sub>2</sub>           | [1][3]    |
| Molar Mass                        | 65.003 g⋅mol <sup>-1</sup> | [1]       |
| Melting Point                     | -166 °C (107 K)            | [1]       |
| Boiling Point                     | -72 °C (201 K)             | [1]       |
| N-F Bond Length                   | 135 pm                     | [1][3]    |
| Standard Heat of Formation (ΔHf°) | -19 ± 2 kcal/mol           | [1][3]    |
| N-F Bond Dissociation Energy      | 46.0 kcal/mol              | [1][3]    |

**Nitryl fluoride** is a molecular species with a planar nitrogen center.[1][3] The N-F bond is notably weaker than a typical N-F single bond, which is attributed to the "reorganization energy" of the NO<sub>2</sub> radical.[1][3]

# **Synthesis of Gaseous Nitryl Fluoride**

The synthesis of **nitryl fluoride** is challenging due to the highly exothermic nature of the reactions, which can be explosive.[4][5] Several methods have been developed to control the reaction and obtain a pure product.

## **Direct Fluorination of Nitrogen Dioxide**

The direct reaction of fluorine gas with nitrogen dioxide (or its dimer, dinitrogen tetroxide) is a common method for synthesizing **nitryl fluoride**.[1][4][5]

Reaction:  $2NO_2(g) + F_2(g) \rightarrow 2FNO_2(g)$ 

This reaction is extremely energetic and can lead to the formation of a flame, even at low temperatures.[4][5]

Experimental Protocol: Low-Temperature Synthesis of Nitryl Fluoride

This protocol is based on the method described by Clavier et al. (2025).[5]



#### Materials and Equipment:

- High-pressure gas cylinders of nitrogen dioxide (NO<sub>2</sub>) and fluorine (F<sub>2</sub>)
- Vacuum line manifold constructed from 316L stainless steel or Monel
- Polychlorotrifluoroethylene (PCTFE) or similar fluoropolymer reactor
- Low-temperature Dewar flasks
- Pressure transducers
- Infrared spectrometer with a gas cell
- Cold trap

#### Procedure:

- System Passivation and Degreasing: Prior to first use, the entire gas handling system must be thoroughly degreased and passivated with a low concentration of fluorine gas to form a protective metal fluoride layer on all internal surfaces.
- Evacuation and Cooling: The reactor is cooled to liquid nitrogen temperature (-196 °C) and the entire system is evacuated.
- Introduction of Nitrogen Dioxide: A known quantity of gaseous NO<sub>2</sub> is introduced into a calibrated volume (injection loop) and then condensed into the cooled reactor.
- Introduction of Fluorine: A controlled amount of fluorine gas is then slowly introduced into the reactor containing the condensed nitrogen dioxide. The reaction is highly exothermic, and slow addition is crucial to prevent a rapid, uncontrolled reaction.
- Reaction Monitoring: The progress of the reaction can be monitored by observing the pressure changes within the reactor.
- Purification: After the reaction is complete, the reactor is allowed to warm to room temperature. Non-condensable impurities can be removed by evacuating the reactor while



the product is held at a low temperature (e.g., -78 °C, dry ice/acetone bath). Fractional distillation can be used for further purification.

 Characterization: The purity of the synthesized nitryl fluoride can be confirmed using infrared spectroscopy by comparing the observed spectrum with known literature values for FNO<sub>2</sub>.

#### Safety Precautions:

- Both fluorine and nitrogen dioxide are highly toxic and corrosive gases.[5] All manipulations must be performed in a well-ventilated fume hood.
- The reaction between fluorine and nitrogen dioxide is extremely energetic and potentially explosive.[4][5] Appropriate shielding and personal protective equipment (face shield, leather gloves) are mandatory.
- Materials used in the apparatus must be compatible with fluorine and nitryl fluoride.
   Stainless steel (316L) is suitable for lower temperatures, while Monel or nickel are required for higher temperatures.[5]

# Synthesis using Cobalt(III) Fluoride

An alternative and simpler method that avoids the direct use of fluorine gas involves the reaction of nitrogen dioxide with cobalt(III) fluoride at elevated temperatures.[1][6]

Reaction:  $NO_2(g) + CoF_3(s) \rightarrow FNO_2(g) + CoF_2(s)$ 

The cobalt(II) fluoride can be regenerated to cobalt(III) fluoride by treatment with fluorine gas. [1]

Experimental Protocol: Synthesis using Cobalt(III) Fluoride

This protocol is based on the method described by Davis and Rausch (1963).[6]

Materials and Equipment:

Stirred bed reactor made of Monel or other fluorine-resistant material



- Furnace capable of reaching 300 °C
- · Source of gaseous nitrogen dioxide
- Cobalt(III) fluoride (CoF₃) powder
- Liquid nitrogen cold traps
- Distillation apparatus made of copper or other compatible material

#### Procedure:

- Reactor Setup: A stirred bed of CoF<sub>3</sub> is placed in the Monel reactor and heated to 300 °C.
- Introduction of Nitrogen Dioxide: A stream of gaseous nitrogen dioxide is passed over the heated CoF<sub>3</sub>.
- Product Collection: The gaseous products exiting the reactor, primarily nitryl fluoride, are collected in traps cooled with liquid nitrogen.
- Purification: The crude FNO<sub>2</sub> is purified by distillation. The product is distilled from a vessel held at approximately -60 to -65 °C to a receiver maintained at -78 °C.

# **Gas-Phase Kinetics of Nitryl Fluoride Formation**

The formation of **nitryl fluoride** from nitrogen dioxide and fluorine has been a subject of kinetic studies. The overall reaction is:

$$2NO_2(g) + F_2(g) \rightarrow 2FNO_2(g)$$

The experimentally determined rate law for this reaction is first order with respect to both NO<sub>2</sub> and F<sub>2</sub>.[6][7][8][9][10]

Rate Law: Rate =  $k[NO_2][F_2]$ 

## **Proposed Mechanism**

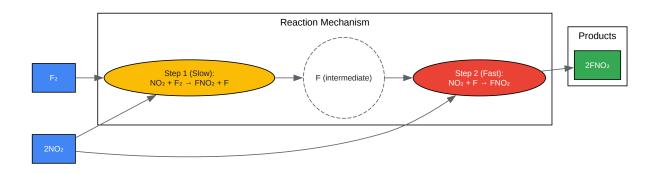
A two-step mechanism is widely accepted to explain the observed rate law.[7][8][9][11]



Step 1 (Slow, Rate-Determining):  $NO_2(g) + F_2(g) \rightarrow FNO_2(g) + F(g)$ 

Step 2 (Fast):  $NO_2(g) + F(g) \rightarrow FNO_2(g)$ 

The first step is the slow, rate-determining step, and its molecularity matches the experimentally observed rate law. The fluorine atom (F) is a reaction intermediate.



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Caption: Proposed two-step mechanism for the formation of **nitryl fluoride**.

### **Kinetic Data**

Limited quantitative kinetic data for the formation of **nitryl fluoride** are available in the literature.



| Parameter   | Value  | Temperature (K) | Reference |
|---|--|-----------------|-----------|
| Rate Constant (k)                                       | 5.5 x 10° L mol <sup>-1</sup> s <sup>-1</sup>              | 298             | [8]       |
| Activation Energy (Ea, overall)                         | +43.8 kJ/mol   | -               | [8]       |
| Rate Constant (k <sub>2</sub> ) for F + NO <sub>2</sub> | 3.29 x 10 <sup>9</sup> L mol <sup>-1</sup> s <sup>-1</sup> | 200             | [8]       |
| Rate Constant (k <sub>2</sub> ) for F + NO <sub>2</sub> | 3.65 x 10 <sup>9</sup> L mol <sup>-1</sup> s <sup>-1</sup> | 400             | [8]       |

# **Thermal Decomposition**

**Nitryl fluoride** is relatively stable at lower temperatures. However, it becomes increasingly unstable as the temperature rises.[1][3] The homogeneous thermal decomposition is not readily studied at temperatures below 1200 K because the equilibrium lies far on the side of FNO<sub>2</sub>.[1] [3]

Decomposition Reaction:  $2FNO_2(g) \rightleftharpoons 2NO_2(g) + F_2(g)$ 

Quantitative kinetic data for the thermal decomposition of **nitryl fluoride** at high temperatures are not readily available in the reviewed literature.

# **Gas-Phase Reactivity with Other Species**

As a strong oxidizing and fluorinating agent, **nitryl fluoride** is expected to be highly reactive with a variety of gas-phase species. However, specific kinetic data for its reactions with key atmospheric or chemical species, such as hydroxyl (OH) radicals or chlorine (CI) atoms, are not well-documented in the available literature.

# **Spectroscopic Data**

Spectroscopic techniques are essential for the identification and quantification of **nitryl fluoride**.

## **Infrared and Raman Spectroscopy**



The thermodynamic properties of **nitryl fluoride** have been determined using infrared (IR) and Raman spectroscopy.[1][3]

Infrared Absorption Frequencies: A study by Clavier et al. (2025) provides the following assignments for the fundamental vibrational modes of FNO<sub>2</sub> in the gas phase.[5]

| Assignment                             | Frequency (cm <sup>-1</sup> ) |
|--|-------------------------------|
| ν <sub>1</sub> (ν <sub>s</sub> (NO))   | 1310                          |
| ν <sub>2</sub> (ν(NF))                 | 822                           |
| ν <sub>3</sub> (δ <sub>s</sub> C(ONO)) | 570                           |
| V4 (VaS(NO))                           | 1791                          |
| ν <sub>5</sub> (δwag(ONO))             | 742                           |
| ν <sub>6</sub> (δ <sub>r</sub> (ONO))  | 460                           |

## **UV-Vis Spectroscopy**

Detailed UV-Vis absorption spectra and cross-section data for gaseous **nitryl fluoride** are not available in the reviewed literature.

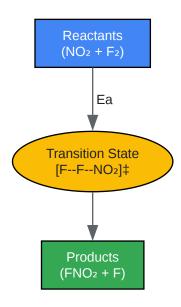
# **Computational Chemistry Insights**

Computational chemistry provides valuable tools for understanding the reaction mechanisms and energetics of **nitryl fluoride** chemistry. While specific computational studies on the gasphase reactions of **nitryl fluoride** were not extensively detailed in the search results, the general approach involves:

- Locating Transition States: Using methods like density functional theory (DFT), the geometry
  of the transition state for a reaction can be calculated.[12] This provides insight into the
  structure of the activated complex.
- Calculating Potential Energy Surfaces: The energy of the system is calculated as a function
  of the coordinates of the atoms, mapping out the energy landscape of the reaction from
  reactants to products.



 Predicting Reaction Rates: Transition state theory can be used in conjunction with the calculated potential energy surface to predict reaction rate constants.



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Caption: A simplified energy profile for the rate-determining step of FNO<sub>2</sub> formation.

## Conclusion

This technical guide has summarized the key aspects of the gas-phase chemistry of **nitryl fluoride**. Its synthesis is a hazardous but well-documented process, with direct fluorination and the use of solid fluorinating agents being the primary methods. The kinetics of its formation from NO<sub>2</sub> and F<sub>2</sub> point to a second-order reaction with a two-step mechanism. While some spectroscopic data are available, further research is needed to fully characterize its UV-Vis absorption properties and to quantify its reactivity with other important gas-phase species. The information provided herein should serve as a valuable resource for researchers and professionals working with this highly reactive compound.

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